This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. It is classified as a brominated pyridine derivative due to the presence of the bromine atom on the pyridine ring, influencing its reactivity and interactions in biological systems.
1-(3-Bromopyridin-2-yl)-4-methylpiperazine can be synthesized through several methods, with one common approach involving the reaction of 3-bromopyridine with piperazine. This reaction typically requires a suitable base and solvent to facilitate the formation of the desired product.
The molecular formula of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is with a molecular weight of approximately 256.14 g/mol. The compound features:
The presence of both heterocycles allows for diverse interactions with biological targets, making it a versatile scaffold in medicinal chemistry.
1-(3-Bromopyridin-2-yl)-4-methylpiperazine participates in various chemical reactions, including:
The mechanism of action for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is primarily linked to its interactions with specific biological targets within neurological pathways. Its structure allows it to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
1-(3-Bromopyridin-2-yl)-4-methylpiperazine has several significant applications in scientific research:
The compound's versatility makes it a valuable component in ongoing research aimed at discovering new therapeutic agents and materials with specialized functions.
Bromopyridinyl-methylpiperazine derivatives represent a structurally distinctive class of nitrogen-containing heterocyclic compounds that integrate the electronic diversity of halogenated pyridines with the conformational flexibility and hydrogen-bonding capabilities of piperazines. These hybrids have emerged as privileged scaffolds in medicinal chemistry due to their capacity for targeted molecular interactions with biological macromolecules. The strategic incorporation of bromine serves dual purposes: it acts as a synthetic handle for further derivatization via cross-coupling reactions and influences the electron density of the pyridine ring, thereby modulating binding affinity and physicochemical properties. The methylpiperazine moiety, particularly at the 4-position, enhances water solubility and bioavailability by providing a basic nitrogen center capable of salt formation while contributing to the pharmacophore through hydrogen bond acceptance and donation [5] [8]. This combination creates versatile molecular frameworks that can be systematically optimized for diverse therapeutic targets.
The structural landscape of bromopyridinylpiperazines is defined by regioisomeric variations in bromine substitution on the pyridine ring and the attachment position of the piperazine moiety. This isomerism profoundly influences molecular geometry, electronic distribution, and biological activity. The 3-bromopyridin-2-yl regioisomer, exemplified by 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (PubChem CID: 12203911), positions the bromine atom ortho to the piperazine linkage, creating a distinct steric and electronic environment [1]. Conversely, 1-(5-Bromo-2-pyridyl)piperazine derivatives, such as the Boc-protected analog (CID: 11244775), feature bromine meta to the attachment point, altering dipole moments and conformational preferences [3].
Further complexity arises from alkyl substitution on the piperazine nitrogen. The 4-methyl group in 1-(3-Bromo-4-methylpyridin-2-yl)piperazine (CID: 106875215) enhances lipophilicity and modulates basicity compared to unsubstituted analogs [4]. Additional diversity is introduced through alternative regiochemistry, as demonstrated by 1-(6-Bromopyridin-2-yl)-4-methylpiperazine (CAS: 153976-27-3), where the bromine resides para to the piperazine linkage, substantially altering molecular recognition properties [7]. These subtle positional differences create distinct pharmacophoric elements that can be exploited for selective target engagement.
Table 1: Structural Isomers of Bromopyridinylpiperazine Derivatives
Compound Name | Pyridine-Bromine Position | Piperazine Attachment | Substituent on Piperazine | CAS/PubMed CID |
---|---|---|---|---|
1-(3-Bromopyridin-2-yl)-4-methylpiperazine | 3-Bromo | 2-position | 4-Methyl | CID 12203911 [1] |
1-(5-Bromo-2-pyridyl)-4-(tert-butoxycarbonyl)piperazine | 5-Bromo | 2-position | N-Boc protection | CID 11244775 [3] |
1-(3-Bromo-4-methylpyridin-2-yl)piperazine | 3-Bromo-4-methyl | 2-position | Unsubstituted | CID 106875215 [4] |
1-(6-Bromopyridin-2-yl)-4-methylpiperazine | 6-Bromo | 2-position | 4-Methyl | 153976-27-3 [7] |
The molecular hybridization strategy inherent in bromopyridinyl-methylpiperazine derivatives creates multifunctional pharmacophores capable of simultaneous interactions with complementary biological targets. The pyridine ring provides a rigid, electron-deficient aromatic platform suitable for π-π stacking interactions with protein aromatic residues, while its nitrogen atom serves as a hydrogen bond acceptor. Bromine substitution enhances these properties through resonance and inductive effects and provides a versatile site for palladium-catalyzed cross-coupling reactions, enabling rapid generation of structure-activity relationship (SAR) libraries [1] [3]. The piperazine linker introduces conformational flexibility, allowing the molecule to adopt bioactive conformations, while its two nitrogen atoms provide hydrogen-bonding capabilities—the secondary nitrogen as a donor/acceptor and the tertiary nitrogen (when methylated) primarily as an acceptor [5] [8].
This pharmacophore bridging is exemplified in urease inhibitors where 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrate potent inhibition (IC50 = 2.0 ± 0.73 μM) through dual interactions: the nitro group coordinates nickel ions in the active site, while the piperazine forms hydrogen bonds with catalytic residues [9]. Similarly, in anticancer applications, arylpiperazine derivatives like Naftopidil (containing a naphthalene-piperazine motif) arrest prostate cancer cell growth by modulating α1-adrenergic receptors and serotonin pathways [8]. The methylpiperazine component enhances water solubility and bioavailability by increasing the molecule's polar surface area and providing a site for salt formation, thereby improving pharmacokinetic profiles. Computational analyses consistently demonstrate that these hybrids exhibit favorable gastrointestinal permeability and blood-brain barrier penetration, making them suitable for central nervous system targets [5] [9].
Table 2: Therapeutic Applications of Bromopyridinylpiperazine Hybrid Pharmacophores
Pharmacophore Components | Therapeutic Area | Molecular Targets | Biological Effects | Source |
---|---|---|---|---|
3-Nitropyridinyl-piperazine-acetamide | Anti-infective | Urease enzyme | Inhibition of ammonia production (IC50 2.0–2.24 µM) | [9] |
Arylpiperazine (e.g., Naftopidil) | Oncology | α1-Adrenergic receptors; 5-HT1A | Prostate cancer cell growth inhibition | [8] |
Bromopyridinyl-methylpiperazine | Drug discovery scaffold | Variable (versatile core) | Enables cross-coupling chemistry & SAR expansion | [1] [3] |
The medicinal evolution of piperazine-containing heterocycles spans over seven decades, beginning with anthelmintic applications in the 1950s. Piperazine's integration into psychotropic agents (e.g., tricyclic antidepressants) in the 1960s–1970s established its role in central nervous system drug discovery. The systematic exploration of N-arylpiperazines as "long-chain" pharmacophores in the 1980s–1990s, exemplified by drugs like Buspirone (an anxiolytic) and Flibanserin (for hypoactive sexual desire disorder), demonstrated the versatility of piperazine in receptor modulation, particularly for serotoninergic targets [5] [8]. This period established piperazine as a privileged scaffold capable of enhancing pharmacokinetic properties while maintaining target affinity.
The strategic incorporation of halogenated pyridines emerged as a response to challenges in kinase inhibitor development during the early 2000s. Bromopyridine derivatives offered improved solubility and binding specificity compared to chlorinated or fluorinated analogs. Key milestones include the development of 1-(3-Bromopyridin-2-yl)piperazine derivatives as intermediates for protein kinase inhibitors (2010s) and their subsequent application in antimicrobial agents targeting urease (2020s) [5] [9]. Modern synthetic approaches, such as nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with piperazine (yielding intermediates like compound 3 in urease inhibitor synthesis), enable efficient production of these hybrids [9]. Contemporary research focuses on leveraging bromine for cross-coupling reactions to generate bis-heterocyclic compounds targeting multifactorial diseases, including Alzheimer's and oncology, where molecules like phenylstyrylpyrimidine derivatives demonstrate multi-target engagement capabilities [10].
The convergence of advanced characterization techniques (X-ray crystallography, NMR), computational modeling, and innovative synthetic methodologies has accelerated the optimization of bromopyridinyl-methylpiperazine derivatives. Quantitative structure-activity relationship (QSAR) models now guide the rational design of analogs with enhanced potency against prostate cancer (LNCaP cell lines) and urease, demonstrating IC50 values significantly lower than earlier generation inhibitors [8] [9]. This evolution underscores the scaffold's adaptability to multiple therapeutic areas through strategic structural modifications.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7